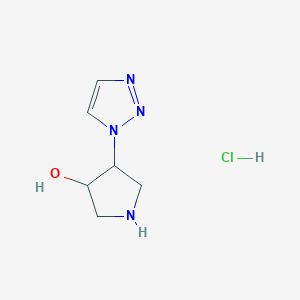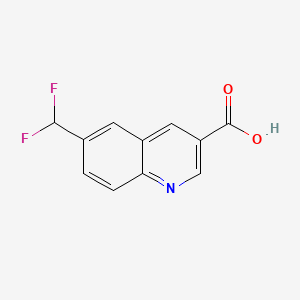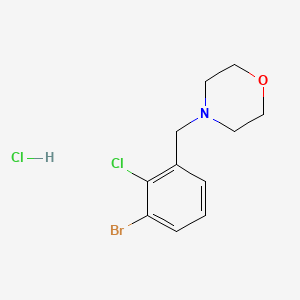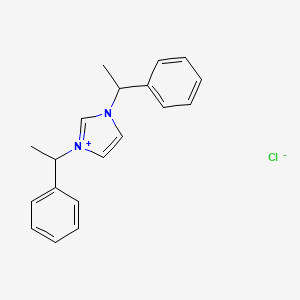
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H11ClN4O. It is a derivative of pyrrolidine, featuring a triazole ring attached to the pyrrolidine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride typically involves the cycloaddition reaction known as the “click chemistry” approach. This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4)
Temperature: Room temperature to 60°C
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method reduces reaction time and energy consumption, making it more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic function .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2,3-Triazol-1-yl)benzamides: These compounds also feature the triazole ring and are studied for their potential as HSP90 inhibitors.
1,2,3-Triazole derivatives: These compounds are known for their stability and biological activity, making them useful in various applications.
Uniqueness
4-(1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific structure, which combines the triazole ring with a pyrrolidine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H11ClN4O |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H |
Clave InChI |
QPOPOZYGTWDBTI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)O)N2C=CN=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12502128.png)


![2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide](/img/structure/B12502152.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502158.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12502165.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502180.png)

![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
